2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide
Description
Structurally, it features a 1,4-dihydropyridine core substituted with a 4-chlorophenyl group at position 4, an acetyl group at position 5, a cyano group at position 3, and a methyl group at position 4. The thioether linkage connects the DHP ring to an N-(p-tolyl)acetamide moiety.
Properties
IUPAC Name |
2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-14-4-10-19(11-5-14)28-21(30)13-31-24-20(12-26)23(17-6-8-18(25)9-7-17)22(16(3)29)15(2)27-24/h4-11,23,27H,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVYOKESJGXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H22ClN3O2S
- Molecular Weight : 452.0 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound show significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing inhibition percentages comparable to standard antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .
Study on Antioxidant Properties
A study focused on the synthesis of dihydropyrimidinones revealed that these compounds possess notable antioxidant activity. The synthesized derivatives were shown to effectively reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Evaluation of Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of synthesized compounds similar to the target molecule. Results indicated that at a concentration of 400 µM/ml, several derivatives exhibited over 70% inhibition against E. coli and Pseudomonas aeruginosa, highlighting their potential as alternative antimicrobial agents .
Data Summary
| Biological Activity | Target Organism | Inhibition (% at 400 µM/ml) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 53.8 - 58.9 |
| Antibacterial | Escherichia coli | 72.4 - 78.4 |
| AChE Inhibition | Human AChE | Significant inhibition observed |
Scientific Research Applications
Biological Activities
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, the dihydropyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 5.0 | |
| Compound B | MCF7 (breast cancer) | 7.2 |
These compounds function by inducing apoptosis and inhibiting cell proliferation through various mechanisms, such as the modulation of signaling pathways involved in cell survival.
Cardiovascular Applications
The dihydropyridine class is well-known for its calcium channel blocking activity, which is crucial in treating hypertension and angina. The specific compound under consideration may exhibit similar effects by relaxing vascular smooth muscle and reducing peripheral resistance.
Neuroprotective Effects
Research indicates that certain derivatives of dihydropyridines possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease or stroke by inhibiting neuronal apoptosis and promoting neuronal survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against human colon cancer cells (HCT116). The study highlighted the importance of substituents on the dihydropyridine structure in optimizing therapeutic efficacy.
Case Study 2: Vascular Effects
In a preclinical model examining the cardiovascular effects of similar compounds, significant reductions in blood pressure were observed following administration. This suggests potential applications in managing hypertension.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl (electron-withdrawing) and acetyl groups contrast with AZ331 (), which has a 2-methoxyphenyl (electron-donating) amide and 4-methoxyphenyl thioether.
- Lipophilicity :
The p-tolyl group (methyl substituent) in the target compound increases lipophilicity relative to AZ257 (), which has a 4-bromophenyl group. Bromine’s higher molecular weight and polarizability might marginally improve binding affinity but reduce solubility .
Pharmacological Implications
DHPs are known for calcium channel blocking activity. Substituent variations influence selectivity and potency:
- The acetyl group in the target compound could stabilize the bioactive conformation via intramolecular hydrogen bonding, a feature absent in compound 2 (), which has a styryl group.
Q & A
Q. Methodology :
- X-ray Crystallography : Resolve the 3D configuration of the dihydropyridine ring and thioacetamide moiety. For analogs, bond lengths (C–S: 1.75–1.80 Å) and dihedral angles (e.g., 4-chlorophenyl substituent at ~85°) have been reported .
- NMR : Key signals include:
- FTIR : Confirm functional groups (C=O at 1680 cm⁻¹, C≡N at 2220 cm⁻¹) .
What solvents and storage conditions ensure stability?
Q. Solubility :
Advanced Research Questions
How to analyze electronic properties and reactivity using computational methods?
Q. Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate MESP (Molecular Electrostatic Potential) to identify nucleophilic/electrophilic sites (e.g., sulfur atom in thioacetamide as reactive center) .
- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests potential charge-transfer interactions, relevant for biological activity .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
How to resolve contradictions in reported bioactivity data?
Case Study : If analog compounds show conflicting IC₅₀ values (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives):
- Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- SAR Analysis : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-ethoxyphenyl) and correlate with activity .
- Statistical Models : Use ANOVA to identify significant variables (e.g., substituent electronegativity vs. potency) .
What strategies optimize regioselectivity in functionalization?
Q. Guided Approaches :
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 6-methyl group, enabling selective halogenation .
- Protecting Groups : Temporarily block the acetamide NH with Boc to prevent side reactions during cyano modification .
Monitoring : Track reaction progress via LC-MS (e.g., [M+H]⁺ at m/z 480.5) .
How to assess environmental and handling risks in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
